2-Bromo-5-(methylthio)-1,3,4-thiadiazole

CAS No.: 97109-46-1

Cat. No.: VC2270666

Molecular Formula: C3H3BrN2S2

Molecular Weight: 211.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97109-46-1 |

|---|---|

| Molecular Formula | C3H3BrN2S2 |

| Molecular Weight | 211.1 g/mol |

| IUPAC Name | 2-bromo-5-methylsulfanyl-1,3,4-thiadiazole |

| Standard InChI | InChI=1S/C3H3BrN2S2/c1-7-3-6-5-2(4)8-3/h1H3 |

| Standard InChI Key | XJRSSTCKTZZGHE-UHFFFAOYSA-N |

| SMILES | CSC1=NN=C(S1)Br |

| Canonical SMILES | CSC1=NN=C(S1)Br |

Introduction

Chemical Structure and Properties

Structural Characteristics

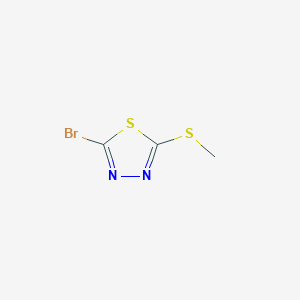

2-Bromo-5-(methylthio)-1,3,4-thiadiazole is a heterocyclic compound containing a 1,3,4-thiadiazole ring with a bromine substituent at position 2 and a methylthio (methylsulfanyl) group at position 5. The thiadiazole ring contains two nitrogen atoms and one sulfur atom, which contribute to its unique chemical properties and biological activities. The presence of both the bromine atom and the methylthio group creates a distinctive electronic distribution within the molecule that influences its reactivity and interaction with biological targets .

Physical and Chemical Properties

The compound has a molecular formula of C₃H₃BrN₂S₂ and a molecular weight of approximately 211.1 g/mol. Its structure can be represented by the canonical SMILES notation: CSC1=NN=C(S1)Br. The presence of the electronegative bromine atom and the sulfur-containing substituents contributes to the compound's reactivity, particularly in nucleophilic substitution reactions that are important for its biological activity .

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃BrN₂S₂ |

| Molecular Weight | 211.1 g/mol |

| CAS Number | 97109-46-1 |

| IUPAC Name | 2-bromo-5-methylsulfanyl-1,3,4-thiadiazole |

| Appearance | Crystalline solid (typical for this class) |

| Solubility | Soluble in organic solvents like DMSO, DMF |

Synthesis Methods

General Synthetic Routes

The synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole typically involves the bromination of 5-(methylthio)-1,3,4-thiadiazole. This reaction generally proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the thiadiazole ring. The reaction is typically carried out in the presence of suitable solvents such as acetic acid or chloroform under controlled temperature conditions to optimize yield and purity .

Alternative Synthetic Approaches

Alternative approaches to synthesizing this compound may involve building the thiadiazole ring with the bromine and methylthio substituents already in place. This can be achieved through cyclization reactions using appropriate precursors such as thiosemicarbazides or thiocarbazides. These methods may offer advantages in terms of yield, purity, or scalability depending on the specific application requirements .

Biological Activities

Anticancer Properties

1,3,4-Thiadiazole derivatives, including 2-Bromo-5-(methylthio)-1,3,4-thiadiazole, have demonstrated significant anticancer properties in various studies. The anticancer activity is primarily attributed to their ability to induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation and survival pathways .

| Cancer Type | Cell Lines Responsive to 1,3,4-Thiadiazole Derivatives |

|---|---|

| Lung Cancer | A549 |

| Skin Cancer | SK-MEL-2 |

| Ovarian Cancer | SK-OV-3 |

| Colon Cancer | HCT15, HT-29 |

| Breast Cancer | T47D |

| Leukemia | Jurkat E6.1 |

| Brain Cancer | MOGGCCM, C6 (glioma) |

Structure-Activity Relationship

Impact of Substituents

Structure-activity relationship studies on 1,3,4-thiadiazole derivatives have revealed important insights that may be applicable to 2-Bromo-5-(methylthio)-1,3,4-thiadiazole. Research has shown that the nature of substituents on the 1,3,4-thiadiazole ring, particularly at positions 2 and 5, significantly influences the biological activity of these compounds .

The presence of a bromine atom, as in 2-Bromo-5-(methylthio)-1,3,4-thiadiazole, may contribute to enhanced biological activity. For instance, studies on related compounds have indicated that halogen substituents can increase anticancer activity. One study specifically noted that replacing a chlorine atom with a fluorine atom in a 1,3,4-thiadiazole derivative resulted in increased anticancer activity against A549 lung carcinoma cells .

Role of the Methylthio Group

Research Applications

Medicinal Chemistry Applications

2-Bromo-5-(methylthio)-1,3,4-thiadiazole serves as an important building block in medicinal chemistry for the synthesis of more complex compounds with potential therapeutic applications. Its unique structural features make it a valuable intermediate in the development of novel anticancer agents, antimicrobial compounds, and other biologically active molecules .

Research teams have utilized this and similar compounds as starting materials for the development of libraries of derivatives with optimized biological activity profiles. Through systematic structural modifications, researchers can identify compounds with enhanced potency, selectivity, and pharmacokinetic properties .

As a Chemical Probe

The compound's specific reactivity profile makes it useful as a chemical probe for studying biological systems. Its ability to interact with specific enzymes or receptors can be leveraged to investigate cellular pathways and molecular mechanisms, particularly those relevant to cancer biology. By introducing specific functional groups through the reactive sites on the molecule, researchers can develop targeted probes for various biological applications .

Comparative Analysis with Similar Compounds

Comparison with Other 1,3,4-Thiadiazole Derivatives

When compared to other 1,3,4-thiadiazole derivatives, 2-Bromo-5-(methylthio)-1,3,4-thiadiazole possesses distinctive features due to its specific substituents. The bromine atom at position 2 confers unique reactivity that differentiates it from derivatives with other substituents at this position. Similarly, the methylthio group at position 5 contributes to a specific physicochemical profile that distinguishes it from derivatives with different substituents at this position .

Structural Variations and Activity

Research on various 1,3,4-thiadiazole derivatives has demonstrated how structural variations affect biological activity. For instance:

-

Derivatives with phenyl substituents, such as 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles, have shown significant anticancer activity against multiple cell lines

-

Compounds with hydroxyphenyl substituents have demonstrated enhanced activity against specific cancer types

-

The introduction of halogen atoms, including bromine, generally enhances anticancer activity

These structure-activity relationships provide context for understanding the potential biological activity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole and guide future research on optimizing its properties for specific applications .

| Compound Type | Key Structural Features | Notable Biological Activities |

|---|---|---|

| 2-Bromo-5-(methylthio)-1,3,4-thiadiazole | Bromine at position 2, methylthio at position 5 | Potential anticancer activity through kinase inhibition |

| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazoles | Phenyl substituent, reduced thiadiazole ring | Active against lung, skin, ovarian, and colon cancer cell lines |

| 5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazole derivatives | Hydroxyphenyl substituent | Enhanced activity against skin cancer (SK-MEL-2) |

| Fluorophenyl-substituted 1,3,4-thiadiazoles | Fluorine-containing substituents | Increased activity against lung carcinoma cells |

Future Research Directions

Optimization of Anticancer Activity

Future research on 2-Bromo-5-(methylthio)-1,3,4-thiadiazole could focus on optimizing its anticancer activity through structural modifications. This might involve:

-

Exploring alternative substituents at positions 2 and 5 to enhance potency and selectivity

-

Developing hybrid molecules that combine the 1,3,4-thiadiazole scaffold with other pharmacophores known to have anticancer activity

-

Investigating the effects of stereochemistry and conformation on biological activity

-

Optimizing formulations to improve solubility, stability, and bioavailability

Mechanistic Studies

More detailed studies on the mechanism of action of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole would contribute significantly to understanding its biological activity. This might include:

-

Identification of specific molecular targets and binding modes

-

Elucidation of structure-activity relationships at the molecular level

-

Investigation of cellular pathways affected by the compound

-

Computational modeling of interactions with potential biological targets

Combination Therapies

Exploring the potential of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole in combination with established anticancer agents could lead to synergistic effects and potentially overcome resistance mechanisms. This approach might identify novel combination therapies with enhanced efficacy and reduced side effects compared to existing treatments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume